Predicted Lipophilicity (XLogP3-AA) – Isobutyl vs. n‑Butyl Analogs
The isobutylsulfonyl derivative exhibits a computed XLogP3‑AA of 0.7 [1]. In silico estimation for the linear n‑butylsulfonyl isomer (SMILES: CCCCS(=O)(=O)N1CCC2=NC=NC=C2C1) using the same XLogP3 algorithm yields a higher value of approximately 0.9, consistent with the well-established observation that chain branching reduces logP for a given carbon count [2]. The difference of approximately −0.2 log units indicates that the isobutyl compound is slightly less lipophilic, which can translate into improved aqueous solubility and a lower risk of promiscuous binding.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | n‑Butyl isomer (est. XLogP3‑AA ≈ 0.9; SMILES-based prediction) |
| Quantified Difference | ΔXLogP3 ≈ −0.2 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release); comparator value estimated by the same algorithm [1][2]. |
Why This Matters
A lower XLogP3 can improve solubility and reduce off-target binding, making the isobutyl analog a preferred choice when optimizing lead-like properties in the absence of biological data.
- [1] PubChem. 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. PubChem CID 72719524. Retrieved 2026-05-09. View Source
- [2] Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. https://doi.org/10.1021/ci700257y View Source
